3-Pyrrolidin-2-ylmethylpyridine dihydrochloride

Chemical Purity Quality Control Procurement Specification

Researchers synthesizing neurological drug candidates often encounter variability with liquid free base forms of pyridine-pyrrolidine scaffolds, causing handling errors and irreproducible syntheses. This dihydrochloride salt solves that as a stable solid (0-8°C), enabling precise weighing and consistent reactivity. • Stable solid form vs. liquid free base for accurate handling • Compatible with aqueous/protic media for diverse synthetic routes • Defined salt stoichiometry ensures batch-to-batch reproducibility in lead optimization for Alzheimer's & Parkinson's targets.

Molecular Formula C10H16Cl2N2
Molecular Weight 235.15 g/mol
CAS No. 1003561-86-1
Cat. No. B1320017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyrrolidin-2-ylmethylpyridine dihydrochloride
CAS1003561-86-1
Molecular FormulaC10H16Cl2N2
Molecular Weight235.15 g/mol
Structural Identifiers
SMILESC1CC(NC1)CC2=CN=CC=C2.Cl.Cl
InChIInChI=1S/C10H14N2.2ClH/c1-3-9(8-11-5-1)7-10-4-2-6-12-10;;/h1,3,5,8,10,12H,2,4,6-7H2;2*1H
InChIKeySNVVKNGYBOQTCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Pyrrolidin-2-ylmethylpyridine Dihydrochloride: Identity and Procurement


3-Pyrrolidin-2-ylmethylpyridine dihydrochloride (CAS 1003561-86-1) is a heterocyclic organic compound with the molecular formula C10H16Cl2N2 and a molecular weight of 235.15 g/mol . It is the dihydrochloride salt form of 3-(pyrrolidin-2-ylmethyl)pyridine, a fine chemical intermediate characterized by a pyridine ring linked to a pyrrolidine moiety via a methylene bridge [1]. As a solid compound that should be stored under refrigerated conditions (0-8 °C) , it is utilized in organic synthesis and pharmaceutical research, particularly for developing treatments targeting neurological pathways due to its ability to interact with specific receptors in the brain . Its defined molecular structure and salt form confer specific physicochemical properties that are essential for reproducible research and industrial processes, differentiating it from its free base and other structural analogs.

Why This Compound Cannot Be Interchanged with Analogs


The selection of 3-pyrrolidin-2-ylmethylpyridine dihydrochloride over its free base or positional isomers is not arbitrary; it is dictated by critical differences in physical form, stability, and process compatibility that directly impact experimental and industrial outcomes. The dihydrochloride salt is a stable solid at recommended storage conditions, which enhances its handling and long-term storage compared to its free base, which is a liquid and prone to different degradation pathways . The salt form also influences solubility and reactivity in aqueous and protic reaction media, making it the preferred choice for specific synthetic routes . Furthermore, substitution with positional isomers, such as the 2- or 4-substituted pyrrolidinylmethylpyridines, is not feasible due to fundamentally different stereoelectronic properties and receptor-binding profiles, which are crucial in medicinal chemistry applications [1]. Using an incorrect analog or form can lead to failed syntheses, irreproducible biological data, and significant resource waste, underscoring the need for precise compound specification.

Quantitative Differentiation Against Comparators


Purity Specifications: Salt vs. Free Base

The dihydrochloride salt of 3-(pyrrolidin-2-ylmethyl)pyridine is consistently available from multiple reputable vendors with a defined minimum purity of 95.0% , a critical quality metric for reproducible synthesis and biological assays. In contrast, the free base form (CAS 106366-28-3) is also offered at a 95% minimum purity specification, but as a liquid, it presents different handling, storage, and stability challenges that can affect long-term consistency in experimental workflows . The solid salt form's purity and stability make it a more reliable building block for complex synthetic sequences.

Chemical Purity Quality Control Procurement Specification

Stability and Storage: Solid vs. Liquid

The dihydrochloride salt requires refrigerated storage conditions (0-8 °C) to maintain its integrity , which is a standard and manageable requirement for most research laboratories. The free base, conversely, is recommended for storage at 2-8 °C as a liquid, which can present challenges related to volatility, hygroscopicity, and container material compatibility over time . The solid state of the dihydrochloride salt reduces the risk of solvent evaporation, spills, and air/moisture sensitivity, thereby minimizing degradation and ensuring consistent material quality over extended storage periods.

Compound Stability Storage Conditions Laboratory Management

Pharmacological Profile: Impact of Substitution Position

The position of the pyrrolidinylmethyl substituent on the pyridine ring critically influences biological activity, a principle well-established in nicotinic acetylcholine receptor (nAChR) pharmacology [1]. While specific Ki or EC50 data for 3-pyrrolidin-2-ylmethylpyridine dihydrochloride itself is not widely published, its close structural analog, (R)-6-fluoro-2-(pyrrolidin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine, demonstrates a Ki of 2,000 nM for the neuronal acetylcholine receptor alpha-4 subunit [2]. This data point underscores that subtle changes in the pyrrolidine-pyridine linkage and substitution pattern drastically alter binding affinity and receptor subtype selectivity. The 3-substituted pattern of the target compound is expected to confer a unique pharmacological profile distinct from 2- or 4-substituted analogs, which is crucial for programs targeting specific nAChR subtypes for neurological disorders [1].

Medicinal Chemistry Receptor Pharmacology Structure-Activity Relationship (SAR)

Shipping and Safety: Non-Hazardous Classification

The dihydrochloride salt of 3-(pyrrolidin-2-ylmethyl)pyridine is classified as non-hazardous for transport, which significantly simplifies its procurement, shipping, and in-house handling . This is a key practical advantage over many fine chemicals and intermediates that require hazardous material (Hazmat) shipping, which involves additional costs, paperwork, and safety protocols. For industrial R&D and scale-up groups, this non-hazardous classification reduces logistical complexity and enhances laboratory safety compliance.

Process Safety Supply Chain Logistics Regulatory Compliance

Optimal Scientific and Industrial Applications


Neurological Drug Candidate Synthesis

This compound is best applied as a key intermediate in the synthesis of novel drug candidates for neurological disorders. Its structural features allow it to interact with specific receptors in the brain . Given the established structure-activity relationships (SAR) for nAChR ligands, the 3-substituted pyridine is a critical scaffold for exploring receptor subtype selectivity [1]. The dihydrochloride salt form ensures the compound is in a stable, reactive state suitable for diverse synthetic transformations, enabling the efficient construction of complex molecules for lead optimization programs targeting conditions like Alzheimer's and Parkinson's diseases .

Complex Molecular Building Block

In academic and industrial synthetic laboratories, this compound serves as a robust and reliable building block. Its solid, non-hazardous nature facilitates precise weighing and safe handling, reducing the risk of experimental error associated with volatile liquids or hazardous powders . The compound's dual functionality—featuring both a pyridine ring and a pyrrolidine moiety—allows chemists to explore diverse reaction pathways, including cross-couplings, alkylations, and reductive aminations, to generate libraries of complex molecules for various applications .

Enzyme and Metabolic Pathway Probes

Researchers utilize this compound to investigate enzyme interactions and metabolic pathways . The dihydrochloride salt provides a consistent and stable material for conducting reproducible in vitro assays. Its specific interaction profile, while requiring further elucidation, makes it a valuable tool for uncovering mechanisms of action for biological processes related to its molecular targets .

Chromatography Reference Standard

Due to its defined purity and stable solid form, 3-pyrrolidin-2-ylmethylpyridine dihydrochloride is well-suited for use as a standard in analytical techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) . It aids in the accurate identification and quantification of related substances in complex mixtures, which is essential for quality control in pharmaceutical development and research .

Technical Documentation Hub

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